Glutamylglutamine

Catalog No.
S14711770
CAS No.
26848-14-6
M.F
C10H17N3O6
M. Wt
275.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutamylglutamine

CAS Number

26848-14-6

Product Name

Glutamylglutamine

IUPAC Name

(4S)-4-amino-5-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-5-oxopentanoic acid

Molecular Formula

C10H17N3O6

Molecular Weight

275.26 g/mol

InChI

InChI=1S/C10H17N3O6/c11-5(1-4-8(15)16)9(17)13-6(10(18)19)2-3-7(12)14/h5-6H,1-4,11H2,(H2,12,14)(H,13,17)(H,15,16)(H,18,19)/t5-,6-/m0/s1

InChI Key

MGHKSHCBDXNTHX-WDSKDSINSA-N

Canonical SMILES

C(CC(=O)O)C(C(=O)NC(CCC(=O)N)C(=O)O)N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Glu-Gln is a dipeptide obtained by formal condensation of the carboxy group of L-glutamic acid with the amino group of L-glutamine. It is functionally related to a L-glutamic acid and a L-glutamine.

Gamma-Glutamylglutamine is a dipeptide formed from the amino acids gamma-glutamic acid and glutamine. Its molecular formula is C10H17N3O6C_{10}H_{17}N_{3}O_{6}, and it has a molecular weight of approximately 275.26 g/mol. This compound is notable for its role in various metabolic processes, particularly in the metabolism of glutathione, an important antioxidant in the body. Gamma-Glutamylglutamine is recognized for its stability and enhanced solubility compared to glutamine, making it valuable in both scientific research and industrial applications .

  • Hydrolysis: The cleavage of the gamma-glutamyl bond by water, resulting in the formation of glutamate and glutamine.
  • Transpeptidation: The transfer of the gamma-glutamyl group to another amino acid or peptide.
  • Oxidation: Although less common, gamma-glutamylglutamine can undergo oxidation reactions.

The major products formed from hydrolysis are glutamate and glutamine, while transpeptidation can yield various gamma-glutamyl peptides depending on the acceptor molecule involved.

Gamma-Glutamylglutamine plays a crucial role in cellular metabolism and is involved in the gamma-glutamyl cycle, which is essential for maintaining cellular levels of glutathione. It acts as a substrate for gamma-glutamyltranspeptidases, enzymes that catalyze the cleavage of gamma-glutamyl bonds. This interaction facilitates the transport of amino acids into cells and supports various physiological processes, including detoxification and antioxidant defense mechanisms .

Gamma-Glutamylglutamine can be synthesized through enzymatic methods using gamma-glutamyltransferase. The optimal conditions for this reaction typically involve:

  • Temperature: 37°C
  • pH: 8.0
  • Substrates: 250 mM L-glutamine and 1.1 U gamma-glutamyltransferase per milliliter.

This method yields high conversion rates, making it efficient for both laboratory and industrial production. Additionally, recombinant techniques using genetically modified microorganisms like Escherichia coli are employed to produce large quantities of this dipeptide.

: Due to its role in antioxidant defense and detoxification, it may have implications in treating conditions related to oxidative stress and inflammation.
  • Nutritional Supplements: Its stability and solubility make it an attractive ingredient for dietary supplements aimed at enhancing recovery and metabolic health.
  • Gamma-Glutamylglutamine shares structural similarities with other compounds within the gamma-glutamyl family but exhibits unique properties that distinguish it from them. Here are some similar compounds:

    CompoundDescriptionUniqueness
    Gamma-GlutamylcysteineA dipeptide formed from gamma-glutamic acid and cysteineInvolved in detoxification; less soluble than gamma-glutamylglutamine
    Gamma-GlutamylglycineA dipeptide formed from gamma-glutamic acid and glycineDifferent amino acid composition; affects neurotransmission
    GlutathioneA tripeptide composed of glutamate, cysteine, and glycineCentral role in cellular antioxidant defense; more complex structure

    Gamma-Glutamylglutamine's enhanced stability and solubility make it particularly advantageous for applications requiring prolonged shelf life or increased bioavailability compared to its counterparts.

    Physical Description

    Solid

    XLogP3

    -5.8

    Hydrogen Bond Acceptor Count

    7

    Hydrogen Bond Donor Count

    5

    Exact Mass

    275.11173527 g/mol

    Monoisotopic Mass

    275.11173527 g/mol

    Heavy Atom Count

    19

    Dates

    Last modified: 08-10-2024

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